molecular formula C91H148N26O32S B1141221 DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) CAS No. 104360-70-5

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Cat. No.: B1141221
CAS No.: 104360-70-5
M. Wt: 2150.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazepam binding inhibitor fragment (human) is a peptide that binds to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This interaction modulates the activity of these receptors, which are crucial for inhibitory neurotransmission in the brain. The compound is involved in various physiological processes, including neurogenesis and modulation of seizure susceptibility .

Preparation Methods

The synthesis of diazepam binding inhibitor fragment (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods may involve large-scale solid-phase peptide synthesis with automated synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .

Scientific Research Applications

Diazepam binding inhibitor fragment (human) has several scientific research applications:

Mechanism of Action

The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:

    Neuropeptide Y: Modulates anxiety and stress responses.

    Somatostatin: Inhibits the release of various neurotransmitters and hormones.

    Cholecystokinin: Involved in anxiety and pain modulation.

Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .

Properties

CAS No.

104360-70-5

Molecular Formula

C91H148N26O32S

Molecular Weight

2150.37

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.